4-Thiazolemethanethiol

Description

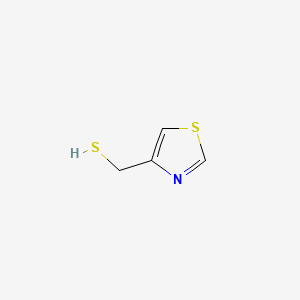

4-Thiazolemethanethiol (chemical structure: a thiazole ring with a methylthio (-SCH3) group at the 4-position) is a sulfur-containing heterocyclic compound. For example, derivatives such as 2-[[(2-methyl-4-thiazolyl)methyl]thio]benzamide (compound 40 in ) and pharmaceutical intermediates like 2-[[2-[(dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine () highlight its relevance in medicinal chemistry. These compounds often serve as precursors for drugs targeting platelet aggregation, viral infections, or gastric acid secretion (e.g., nizatidine intermediates) . The methylthio group enhances lipophilicity and influences binding interactions with biological targets, distinguishing it from simpler thiols like methanethiol (CH3SH) .

Properties

IUPAC Name |

1,3-thiazol-4-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCMPUVRAZFKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653455 | |

| Record name | (1,3-Thiazol-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104256-57-7 | |

| Record name | (1,3-Thiazol-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Thiazolemethanethiol can be synthesized through several methods. One common approach involves the reaction of α-haloketones with thiourea or thioamides under solvent-free conditions or in the presence of a suitable solvent. The reaction typically occurs at elevated temperatures, such as 110°C, and can be facilitated by microwave irradiation to improve yields .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and microwave-assisted synthesis. These methods not only reduce waste but also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolemethanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thioethers.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Thiazolemethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Medicine: It is a key component in the development of pharmaceuticals, such as antibiotics and antiviral drugs.

Industry: Thiazole compounds are used in the production of dyes, pigments, and rubber vulcanization agents.

Mechanism of Action

The mechanism of action of 4-Thiazolemethanethiol involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive at specific positions. This reactivity enables it to interact with enzymes, receptors, and other biomolecules, thereby modulating biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanethiol (CH3SH)

- Structure : A simple volatile thiol (CH3SH).

- Biological Activity: Inhibits methane oxidation in methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) at concentrations as low as 15 µM, delaying microbial growth until its depletion .

- Degradation : Degrades via microbial and chemical pathways to dimethyl disulfide, with a growth inhibition rate (µ) of 0.043 h−1 compared to 0.060 h−1 in controls .

- Key Difference : Unlike 4-thiazolemethanethiol, methanethiol lacks a heterocyclic ring, resulting in lower structural complexity and divergent applications (e.g., environmental detoxification vs. pharmaceutical use) .

Thiazole Derivatives with Varied Substituents

- Compound 40 (): 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide. Activity: Designed for anticancer and antiviral applications due to its benzamide-linked nitroaryl group, which enhances target specificity . Comparison: The benzamide moiety introduces additional hydrogen-bonding capacity, unlike the simpler methylthio group in this compound .

- Nizatidine Intermediate (): 2-[[2-[(dimethylamino)methyl]-4-thiazolyl]methylthio]ethanamine. Activity: Acts as an H2 receptor antagonist, leveraging the thiazole-thioether scaffold for gastric acid suppression . Key Feature: The dimethylamino group improves solubility and receptor binding, a functionalization absent in this compound .

Thiazolidin-4-ones ()

- Structure: Feature a saturated thiazolidinone ring with a ketone group.

- Activity : Exhibit diverse pharmacological roles (e.g., kinase inhibition, antimicrobial activity) due to conformational flexibility .

- Comparison: The absence of a thioether group in thiazolidinones reduces sulfur-mediated reactivity compared to this compound derivatives .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Role of Sulfur : The thioether group in this compound derivatives enhances metabolic stability compared to methanethiol, which is rapidly degraded .

- Substituent Effects: Functional groups like dimethylamino () or nitroaryl () modulate target affinity and pharmacokinetics, guiding drug design .

- Environmental vs. Medicinal Applications : Methanethiol’s role in sulfur cycling contrasts with this compound’s niche in synthetic chemistry, underscoring structural versatility .

Biological Activity

4-Thiazolemethanethiol, a sulfur-containing compound, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and a thiol group. Its chemical structure can be represented as follows:

- Molecular Formula : C₄H₅NS₂

- Molecular Weight : 133.22 g/mol

The compound's unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings from different research articles:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that this compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro assays. A notable study demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The results are summarized in the following table:

| Treatment Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| 10 | 30 | 25 | |

| 50 | 50 | 45 | |

| 100 | 70 | 65 |

These findings suggest that higher concentrations of this compound correlate with increased inhibition of inflammatory cytokine production.

Anticancer Activity

Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. The following case study illustrates these effects:

Case Study: Anticancer Activity in HepG2 Cells

A study investigated the effects of this compound on HepG2 liver cancer cells. The compound was administered at varying concentrations (10, 50, and 100 µg/mL), and cell viability was assessed using an MTT assay.

- Results :

- At 100 µg/mL, cell viability decreased to 25% compared to control.

- Apoptosis was confirmed via flow cytometry, showing an increase in early apoptotic cells by 40% at this concentration.

These results indicate that this compound possesses significant anticancer activity against HepG2 cells, potentially making it a candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.